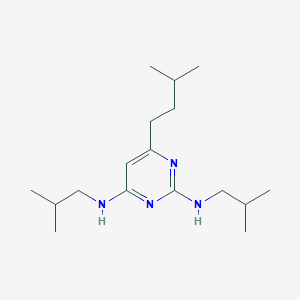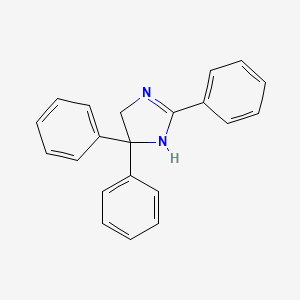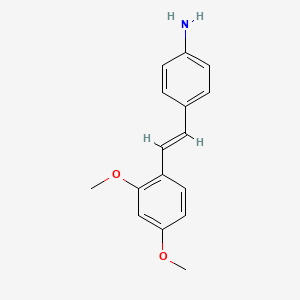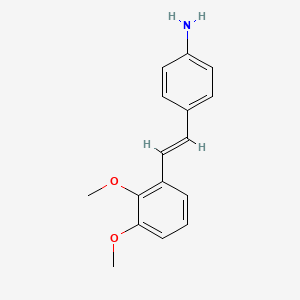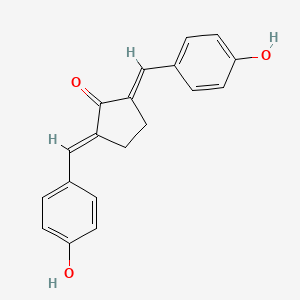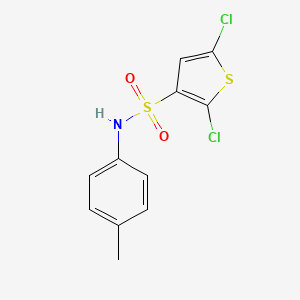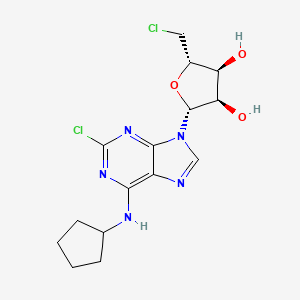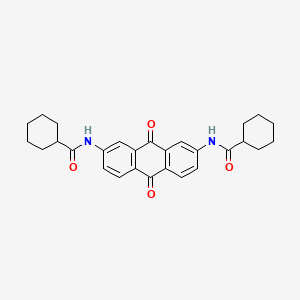
2,7-Bis(cyclohexanecarbonamido)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(cyclohexanecarbonamido)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(cyclohexanecarbonamido)anthraquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to form 2,7-diacetylaminoanthraquinone.
Cyclohexanecarbonylation: The acetylated product is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(cyclohexanecarbonamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(cyclohexanecarbonamido)anthraquinone has several scientific research applications:
Cancer Research: The compound has shown potential as an anticancer agent by inhibiting telomerase activity and inducing apoptosis in cancer cells.
Biological Studies: It is used to study the mechanisms of cell cycle regulation and apoptosis.
Chemical Research: The compound serves as a model for studying the reactivity and properties of anthraquinone derivatives.
Industrial Applications: It is used in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 2,7-Bis(cyclohexanecarbonamido)anthraquinone involves:
Telomerase Inhibition: The compound inhibits telomerase, an enzyme crucial for the replication of chromosome termini in cancer cells.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Cell Cycle Arrest: The compound can arrest the cell cycle in the G2/M phase, preventing cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(cyclopentanecarbonamido)anthraquinone
- 2,7-Bis(cycloheptanecarbonamido)anthraquinone
- 2,7-Bis(cyclooctanecarbonamido)anthraquinone
Uniqueness
2,7-Bis(cyclohexanecarbonamido)anthraquinone is unique due to its specific cyclohexane moieties, which confer distinct steric and electronic properties. These properties enhance its ability to interact with biological targets, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C28H30N2O4 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N-[7-(cyclohexanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C28H30N2O4/c31-25-21-13-11-19(29-27(33)17-7-3-1-4-8-17)15-23(21)26(32)24-16-20(12-14-22(24)25)30-28(34)18-9-5-2-6-10-18/h11-18H,1-10H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
ISUCEGSINPVOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



